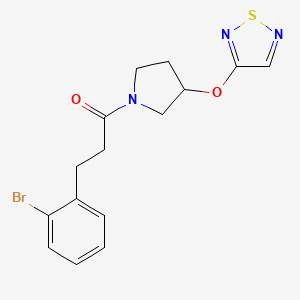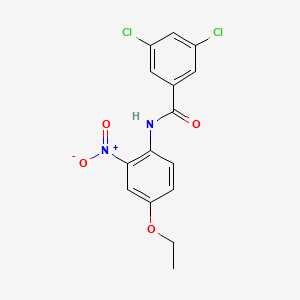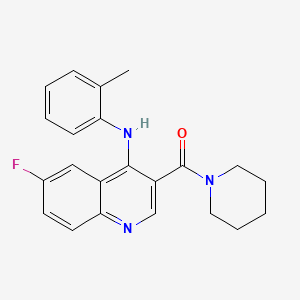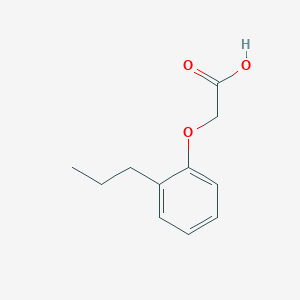![molecular formula C8H8BF3O2 B2366797 [3-(2,2,2-Trifluoroethyl)phenyl]boronic acid CAS No. 1620056-82-7](/img/structure/B2366797.png)
[3-(2,2,2-Trifluoroethyl)phenyl]boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“[3-(2,2,2-Trifluoroethyl)phenyl]boronic acid” is a chemical compound with the molecular formula C8H8BF3O2 and a molecular weight of 203.95 . It is used in various chemical reactions and has a CAS number of 1620056-82-7 .
Molecular Structure Analysis
The molecular structure of “[3-(2,2,2-Trifluoroethyl)phenyl]boronic acid” consists of a phenyl ring attached to a boronic acid group and a trifluoroethyl group . The presence of the trifluoroethyl group can influence the chemical properties of the compound, including its reactivity and stability .Chemical Reactions Analysis
While specific chemical reactions involving “[3-(2,2,2-Trifluoroethyl)phenyl]boronic acid” are not available, boronic acids are known to participate in various types of chemical reactions. These include Suzuki-Miyaura cross-coupling reactions, which are widely used in organic synthesis .Physical And Chemical Properties Analysis
“[3-(2,2,2-Trifluoroethyl)phenyl]boronic acid” has a predicted boiling point of 279.2±50.0 °C and a predicted density of 1.30±0.1 g/cm3 . Its pKa is predicted to be 8.19±0.10 .科学的研究の応用
Protective Agent for Diols
2,6-bis(trifluoromethyl)phenyl boronic acid has been used as a recoverable and reusable protective agent for diols. The cyclic boronic esters formed are stable in water and air and tolerate various organic transformations. This property has been utilized in the synthesis of highly conjugated enetriyne natural products with anti-angiogenic activities (Shimada et al., 2018).
Catalyst for Dehydrative Amidation
2,4-Bis(trifluoromethyl)phenylboronic acid acts as an efficient catalyst for the dehydrative amidation between carboxylic acids and amines. This catalyst is pivotal for α-dipeptide synthesis and its mechanism suggests a mixed anhydride as the active species, with the ortho-substituent of the boronic acid playing a crucial role in the process (Wang et al., 2018).
Hydroboration of Imines
Tris[3,5-bis(trifluoromethyl)phenyl]borane has been identified as an effective catalyst for metal-free hydroboration of imines, even without the assistance of an external Lewis base. Its reactivity surpasses other Lewis acidic boranes, making it a valuable tool in organic synthesis (Yin et al., 2017).
Optical Modulation and Drug Delivery
Phenyl boronic acids, including derivatives such as [3-(2,2,2-Trifluoroethyl)phenyl]boronic acid, are crucial in optical modulation and drug delivery systems. They have been used to create responsive hydrogels for L-lactate sensing and in the design of high-performance polymeric carriers for boronic acid-containing drugs. These applications leverage the binding properties of boronic acids with diols and saccharides, demonstrating their potential in biomedical and chemical sensing technologies (Meacham et al., 2007) (Mu et al., 2012) (Kim et al., 2020).
Antibacterial Activity
Substituted phenylboronic acids have demonstrated antibacterial properties against microorganisms such as Escherichia coli and Bacillus cereus. The structural properties of these compounds, including the presence of trifluoromethyl groups, contribute significantly to their antibacterial potency and can be harnessed for developing novel antimicrobial agents (Adamczyk-Woźniak et al., 2021).
Synthetic Applications in Multicomponent Reactions
Phenylboronic acids, including [3-(2,2,2-Trifluoroethyl)phenyl]boronic acid derivatives, are pivotal in multicomponent reactions and drug design, providing a versatile platform for the synthesis of drug-like scaffolds and facilitating fast synthesis of libraries for drug discovery (Neochoritis et al., 2019).
Safety and Hazards
“[3-(2,2,2-Trifluoroethyl)phenyl]boronic acid” is labeled with the GHS07 symbol, indicating that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
作用機序
Target of Action
Boronic acids, including this compound, are commonly used in suzuki-miyaura cross-coupling reactions . These reactions involve the formation of carbon-carbon bonds, which are fundamental in organic synthesis .
Mode of Action
In Suzuki-Miyaura cross-coupling reactions, [3-(2,2,2-Trifluoroethyl)phenyl]boronic acid acts as a nucleophile, donating its organoboron group to a transition metal catalyst, typically palladium . This transmetalation process forms a new carbon-carbon bond .
Biochemical Pathways
The compound’s role in suzuki-miyaura cross-coupling reactions suggests it may influence pathways involving the synthesis of complex organic molecules .
Pharmacokinetics
As a research chemical, its bioavailability and pharmacokinetic profile would depend on factors such as formulation, route of administration, and individual patient characteristics .
Result of Action
The primary result of [3-(2,2,2-Trifluoroethyl)phenyl]boronic acid’s action in Suzuki-Miyaura cross-coupling reactions is the formation of new carbon-carbon bonds . This enables the synthesis of a wide range of organic compounds, potentially including pharmaceuticals, agrochemicals, and materials .
Action Environment
The efficacy and stability of [3-(2,2,2-Trifluoroethyl)phenyl]boronic acid, like other boronic acids, can be influenced by environmental factors such as temperature, pH, and the presence of other reactants . For example, the efficiency of Suzuki-Miyaura cross-coupling reactions can be affected by the choice of solvent, base, and catalyst .
特性
IUPAC Name |
[3-(2,2,2-trifluoroethyl)phenyl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BF3O2/c10-8(11,12)5-6-2-1-3-7(4-6)9(13)14/h1-4,13-14H,5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAPWKTBQRHIKJJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)CC(F)(F)F)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BF3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.96 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(2,2,2-Trifluoroethyl)phenyl]boronic acid | |
CAS RN |
1620056-82-7 |
Source


|
| Record name | [3-(2,2,2-trifluoroethyl)phenyl]boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2-(4-chlorophenyl)-4-((2-fluorobenzyl)thio)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2366719.png)
![N-(2-oxo-2-(spiro[chroman-2,4'-piperidin]-1'-yl)ethyl)benzamide](/img/structure/B2366721.png)
![2-Chloro-1-[4-(quinolin-2-ylmethyl)piperazin-1-yl]propan-1-one](/img/structure/B2366722.png)
![2-[1-[(4-fluorophenyl)methyl]indol-3-yl]sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2366725.png)
![1-Methoxy-3-[(4-nitrophenyl)methyl]imidazolidine-2,4,5-trione](/img/structure/B2366727.png)
![2-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2366728.png)

![[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(4-methoxyphenyl)methanone](/img/structure/B2366730.png)


![4,6-Dimethyl-2-[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B2366736.png)
